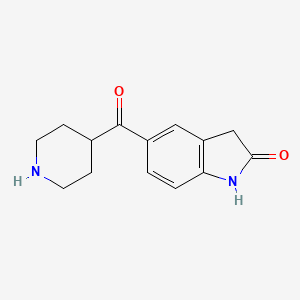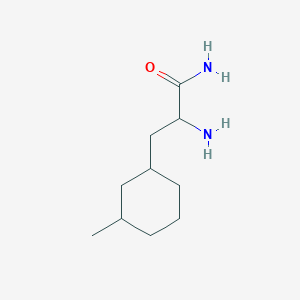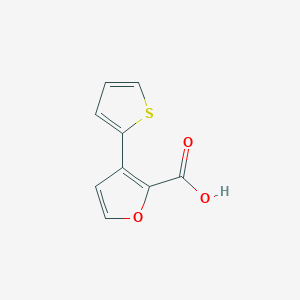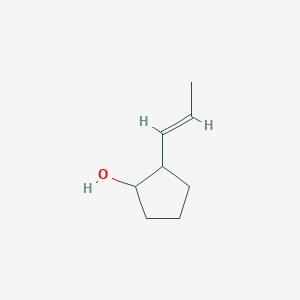
2-(Prop-1-en-1-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-1-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H14O It is a cyclopentanol derivative where a prop-1-en-1-yl group is attached to the second carbon of the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with prop-1-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Prop-1-en-1-yl bromide is reacted with magnesium in anhydrous ether to form prop-1-en-1-ylmagnesium bromide.
Grignard Reaction: The prepared Grignard reagent is then added to cyclopentanone in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(Prop-1-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: 2-(Prop-1-en-1-yl)cyclopentanone.
Reduction: 2-(Prop-1-en-1-yl)cyclopentane.
Substitution: 2-(Prop-1-en-1-yl)cyclopentyl chloride.
科学的研究の応用
2-(Prop-1-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Prop-1-en-1-yl)cyclopentan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-1-en-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a triple bond in the propyl group.
2-(Prop-2-en-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the double bond.
1,2-Dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol: Contains additional methyl groups and a different position of the propyl group.
Uniqueness
2-(Prop-1-en-1-yl)cyclopentan-1-ol is unique due to the specific position of the prop-1-en-1-yl group, which influences its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
2-[(E)-prop-1-enyl]cyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,4,7-9H,3,5-6H2,1H3/b4-2+ |
InChIキー |
JQSOYWKTXACQRM-DUXPYHPUSA-N |
異性体SMILES |
C/C=C/C1CCCC1O |
正規SMILES |
CC=CC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13320229.png)
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)


![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)
![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)


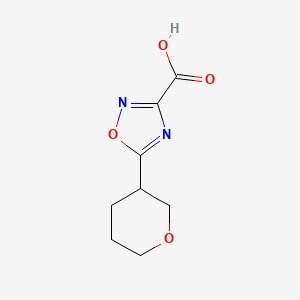
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
